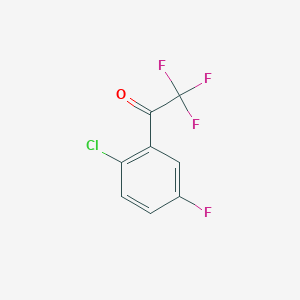
1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is an organic compound with the chemical formula C8H4ClF4O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms, and the ethanone group is trifluoromethylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-5-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetic acid.
Applications De Recherche Scientifique
1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluorophenylacetic acid
- 2-Chloro-5-fluorobenzyl alcohol
- 1-(2-Chloro-5-fluorophenyl)-2-fluoro-2-methyl-1-propanone
Uniqueness
1-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C8H3ClF4O |
|---|---|
Poids moléculaire |
226.55 g/mol |
Nom IUPAC |
1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H |
Clé InChI |
NYYNGGXPEVVBGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
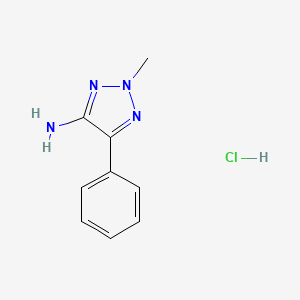
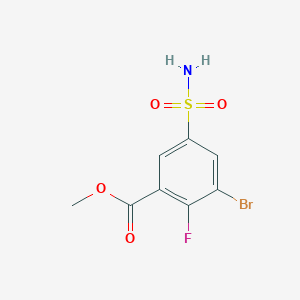
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)
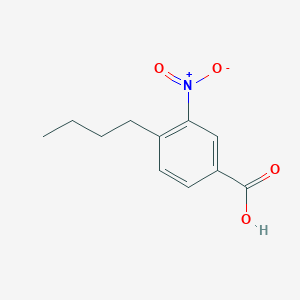
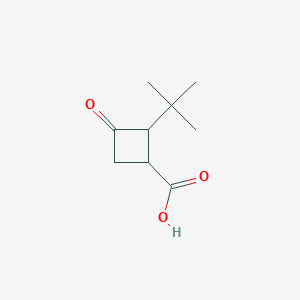
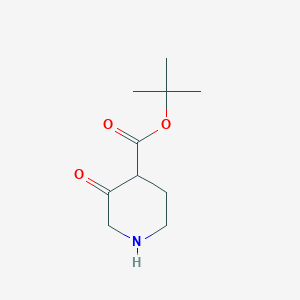
![Tert-butyl 8-hydroxy-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15305210.png)
![1-[3-(Trifluoromethyl)pyridin-4-yl]piperazine dihydrochloride](/img/structure/B15305214.png)
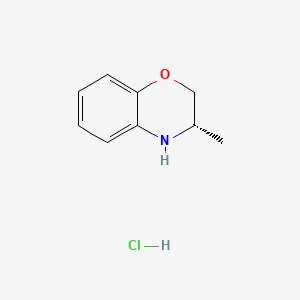
![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)

